1-(2-Bromoethyl)-3,5-difluorobenzene
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Overview
Description
1-(2-Bromoethyl)-3,5-difluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromoethyl group and two fluorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-3,5-difluorobenzene can be synthesized through electrophilic aromatic substitution reactions. . The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a brominating agent like bromine (Br2).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-3,5-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Scientific Research Applications
1-(2-Bromoethyl)-3,5-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-3,5-difluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The fluorine atoms on the benzene ring influence the compound’s electronic properties, making it more reactive towards electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
1-(2-Bromoethyl)benzene: Lacks the fluorine substituents, resulting in different reactivity and properties.
3,5-Difluorotoluene: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
1-(2-Chloroethyl)-3,5-difluorobenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: 1-(2-Bromoethyl)-3,5-difluorobenzene is unique due to the presence of both bromoethyl and difluoro substituents, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
1-(2-bromoethyl)-3,5-difluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDFMCHYXPCYBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614255 |
Source
|
Record name | 1-(2-Bromoethyl)-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958027-90-2 |
Source
|
Record name | 1-(2-Bromoethyl)-3,5-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=958027-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromoethyl)-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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